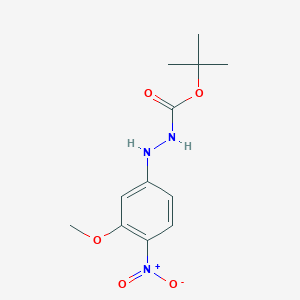![molecular formula C20H27N2O3P B8379717 n-[[2-Methyl-4-hydroxycarbamoyl]but-4-yl-n]-benzyl-p-[phenyl]-p-[methyl]phosphinamid](/img/structure/B8379717.png)
n-[[2-Methyl-4-hydroxycarbamoyl]but-4-yl-n]-benzyl-p-[phenyl]-p-[methyl]phosphinamid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a benzyl group, a phenyl group, and a methyl group attached to a phosphinamid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-METHYL-4-HYDROXYCARBAMOYL]BUT-4-YL-N]-BENZYL-P-[PHENYL]-P-[METHYL]PHOSPHINAMID involves multiple steps, including the formation of the phosphinamid backbone and the subsequent attachment of the benzyl, phenyl, and methyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of advanced techniques, such as continuous flow reactors and automated synthesis platforms, can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[2-METHYL-4-HYDROXYCARBAMOYL]BUT-4-YL-N]-BENZYL-P-[PHENYL]-P-[METHYL]PHOSPHINAMID undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-[[2-METHYL-4-HYDROXYCARBAMOYL]BUT-4-YL-N]-BENZYL-P-[PHENYL]-P-[METHYL]PHOSPHINAMID has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[[2-METHYL-4-HYDROXYCARBAMOYL]BUT-4-YL-N]-BENZYL-P-[PHENYL]-P-[METHYL]PHOSPHINAMID involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to interact with stromelysin-1, a matrix metalloproteinase involved in the degradation of extracellular matrix components . This interaction can modulate various cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[[2-METHYL-4-HYDROXYCARBAMOYL]BUT-4-YL-N]-BENZYL-P-[PHENYL]-P-[METHYL]PHOSPHINAMID include other leucine derivatives and phosphinamid compounds .
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific interactions with molecular targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H27N2O3P |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2R)-2-[benzyl-[methyl(phenyl)phosphoryl]amino]-N-hydroxy-4-methylpentanamide |
InChI |
InChI=1S/C20H27N2O3P/c1-16(2)14-19(20(23)21-24)22(15-17-10-6-4-7-11-17)26(3,25)18-12-8-5-9-13-18/h4-13,16,19,24H,14-15H2,1-3H3,(H,21,23)/t19-,26-/m1/s1 |
InChI Key |
KGUVBHLPMGERAT-NIYFSFCBSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NO)N(CC1=CC=CC=C1)[P@@](=O)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)P(=O)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
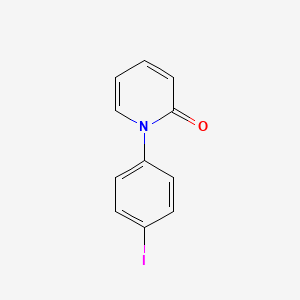
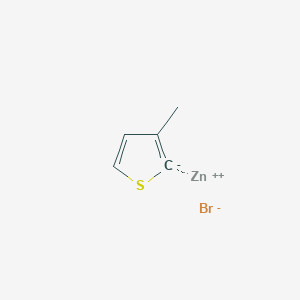
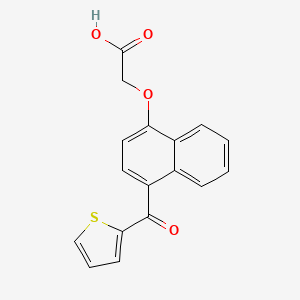
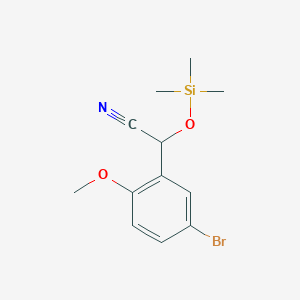
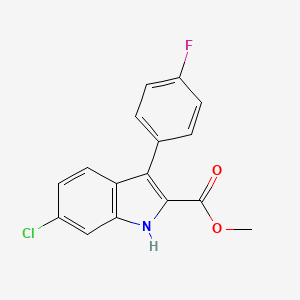
![(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine](/img/structure/B8379680.png)

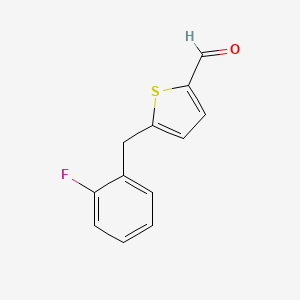
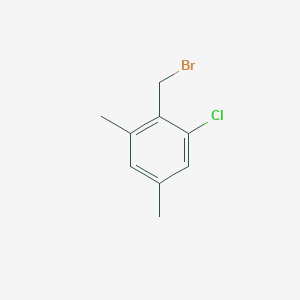
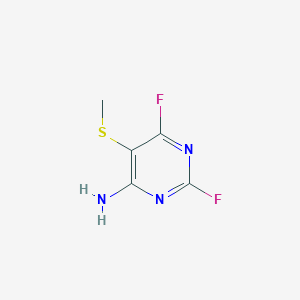
![5-Iodo-7-methylthioimidazo[5,1-b]thiazole](/img/structure/B8379725.png)
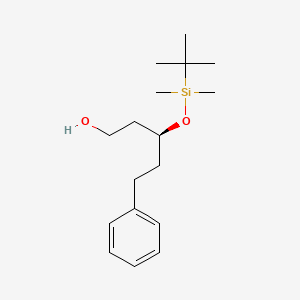
![[(4-Iodo-pyridine-2-carbonyl)amino]-acetic acid methyl ester](/img/structure/B8379737.png)
